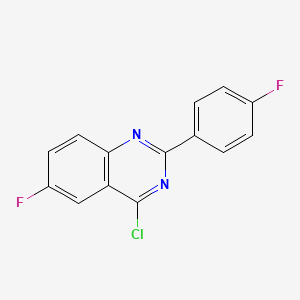

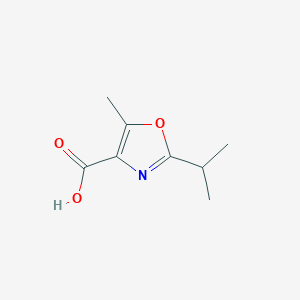

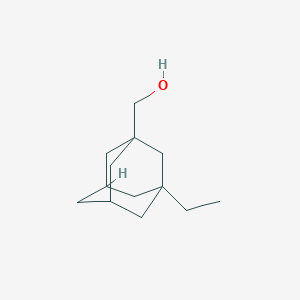

![molecular formula C13H19NO3Si B1393400 6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine CAS No. 1186310-76-8](/img/structure/B1393400.png)

6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine

Übersicht

Beschreibung

6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine, also known as DMSF, is a highly versatile organic compound used in many scientific and industrial applications. It is an aromatic heterocyclic compound composed of a six-membered ring with two nitrogen atoms and two oxygen atoms. DMSF is widely used in organic synthesis due to its stability and reactivity. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. Furthermore, DMSF is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Development

6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine and its derivatives are primarily used in the synthesis of various complex organic compounds. Studies have shown that furopyridine derivatives can be efficiently synthesized through processes like coupling/cyclization and are used to create 2-substituted furo[3,2-b]pyridines and 2-substituted furo[2,3-b]pyridines. These syntheses often employ palladium catalysis and are significant for creating structurally diverse organic compounds (Arcadi, Cacchi, Di Giuseppe, Fabrizi, & Marinelli, 2002).

Utility in Heterocyclic System Construction

6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine is utilized as a synthetic intermediate for constructing diverse heterocyclic systems linked with other molecular structures, such as furo[3,2-g]chromene. This intermediate can react with various heterocyclic amines and binucleophilic reagents to yield a variety of heterocycles. These heterocyclic compounds have shown variable inhibitory effects when screened for antimicrobial and anticancer activities, indicating their potential in medicinal chemistry (Ibrahim et al., 2022).

Catalysis in Synthesis

The compound and its related derivatives are also involved in metal-catalyzed cycloisomerization reactions, crucial for synthesizing furo[3,2-b]pyrroles and furo[3,2-b]pyridines. These reactions often employ catalysts like Ag(I), Pd(II)/Cu(I), or Au(I) and are significant for the preparation of these compounds in good yields. The stability of these products varies, with some being prone to decomposition upon exposure to certain conditions (Jury et al., 2009).

Application in Electrocatalysis

The compound has been implicated in electrocatalytic processes, indicating its role in modern organic synthesis. Electrocatalysis offers an alternative to traditional synthetic methods, avoiding harsh chemical oxidizing and reducing agents. It has been used for the electrochemical multicomponent assembly of various compounds, showing its potential in creating complex molecules for medical applications, such as in the treatment of breast cancer, neurodegenerative diseases, and conditions related to the urinary tract, bones, and the cardiovascular system (Ryzhkova et al., 2022).

Involvement in Photosensitivity Studies

In addition to its synthetic utility, 6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine derivatives have been studied for their photosensitivity. These studies involve analyzing the compound's structure, its spectral characteristics, and its applicability in optoelectronic devices. The studies help in understanding the electronic transitions and the behavior of these compounds under various illumination levels, contributing to the development of materials with potential applications in photovoltaics and other optoelectronic devices (Roushdy et al., 2019).

Eigenschaften

IUPAC Name |

[6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3Si/c1-15-13(16-2)9-6-11-10(14-8-9)7-12(17-11)18(3,4)5/h6-8,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFIDQQTGAIZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674104 | |

| Record name | 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |

CAS RN |

1186310-76-8 | |

| Record name | 6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

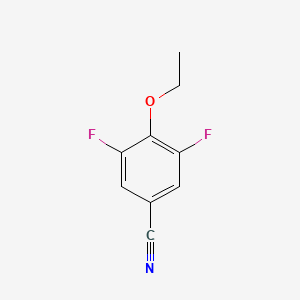

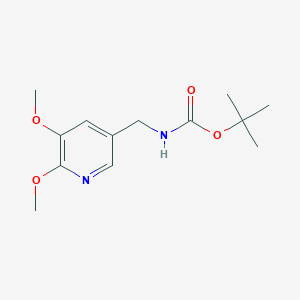

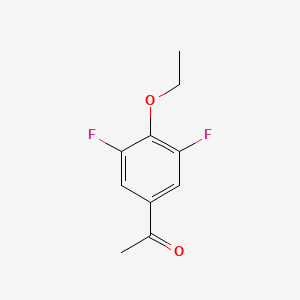

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)

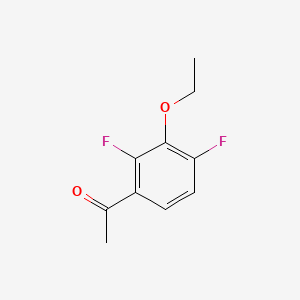

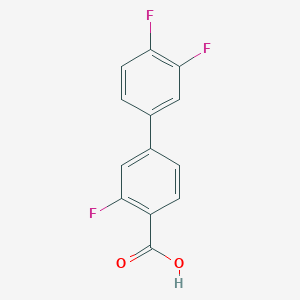

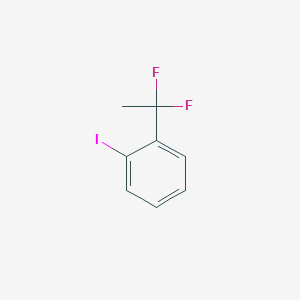

![3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1393326.png)

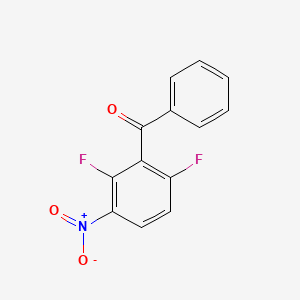

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1393328.png)